molecular formula C11H14N2O3S2 B2750245 1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole CAS No. 868216-43-7

1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole

Cat. No.: B2750245
CAS No.: 868216-43-7
M. Wt: 286.36
InChI Key: IMDXPVSCZQUAJW-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole is a heterocyclic compound characterized by a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) functionalized with a sulfonyl group at the 1-position and a methylthio group at the 2-position. The sulfonyl group is attached to a 4-methoxyphenyl substituent, which introduces electron-donating properties due to the methoxy (-OCH₃) moiety.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S2/c1-16-9-3-5-10(6-4-9)18(14,15)13-8-7-12-11(13)17-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDXPVSCZQUAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of imidazole, particularly those similar to 1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole, exhibit various biological activities:

  • Antimicrobial Activity : Imidazole derivatives have shown effectiveness against a range of pathogens.
  • Anti-inflammatory Effects : Certain modifications in the imidazole structure can enhance anti-inflammatory properties.
  • Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines.

A study highlighted the synthesis of imidazole derivatives that showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Biocatalysis

The compound has been explored in biocatalytic processes, particularly for its asymmetric oxidation to produce enantiopure forms. The following aspects are noteworthy:

  • Deep Eutectic Solvents (DESs) : These environmentally friendly solvents were used as reaction media for the asymmetric oxidation of the compound.
  • Biocatalysts : Enzymatic reactions utilizing cells as biocatalysts were investigated, demonstrating the compound's versatility in synthetic applications .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-Methoxyphenyl)thiazoleContains a thiazole ring instead of imidazoleAntimicrobial
4-Methylsulfonyl-1H-imidazoleSimilar imidazole structure with different substituentsCytotoxic
1-ArylsulfonylhydrazineContains sulfonamide functionalityAnticancer

Case Study 1: Anticancer Activity

A series of studies have focused on the anticancer properties of imidazole derivatives. One notable study synthesized various derivatives and tested their efficacy against human cancer cell lines. Results indicated that certain modifications in the imidazole ring significantly enhanced cytotoxicity against breast and colon cancer cells .

Case Study 2: Antimicrobial Evaluation

Another research project evaluated the antimicrobial activity of compounds structurally similar to this compound. The study found that specific substitutions led to increased effectiveness against both gram-positive and gram-negative bacteria, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4,5-dihydroimidazole derivatives functionalized with sulfonyl and thio groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected 4,5-Dihydroimidazole Derivatives

Compound Name Sulfonyl Group Substituent Thio Group Substituent Molecular Formula Molecular Weight Key Properties/Activities
1-((4-Methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole 4-Methoxyphenyl Methyl C₁₁H₁₄N₂O₃S₂ 298.37 Not reported (inferred high polarity due to -OCH₃)
1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole 4-Methylphenyl Methyl C₁₁H₁₄N₂O₂S₂ 270.37 Lower polarity compared to methoxy analog
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Phenyl 3,4-Dichlorobenzyl C₁₆H₁₃Cl₂N₂O₂S₂ 415.32 Enhanced lipophilicity due to Cl substituents
1-(4-Fluorobenzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole 4-Fluorophenyl 4-Fluorobenzyl C₁₆H₁₃F₂N₂O₂S₂ 383.41 Potential antimicrobial activity (fluorine effect)
1-([1,1’-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole Biphenyl (non-sulfonyl) Methyl C₂₉H₂₄N₂ 400.52 Optical applications (π-conjugated system)
Ethyl 2-{2-[(4-methoxyphenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 4-Methoxyphenylmethylsulfonyl Ethyl acetate functionalized C₂₇H₂₆N₂O₅S 490.57 Complex ester derivative; likely low solubility

Key Observations

Halogenated derivatives (e.g., 3,4-dichloro or 4-fluoro substituents in and ) exhibit higher lipophilicity, which may improve membrane permeability in biological systems .

Biological Activity :

  • Copper (II) complexes of 2-(methylthio)-4,5-dihydroimidazole derivatives (e.g., ) demonstrated antimicrobial activity, suggesting that the parent ligand structure (similar to the target compound) could serve as a scaffold for metal-based therapeutics .
  • Fluorinated analogs () may leverage the "fluorine effect" for enhanced metabolic stability and target binding .

Synthetic Accessibility :

  • Sulfonyl derivatives are typically synthesized via reactions with aryl sulfonyl chlorides (e.g., ), whereas thio groups are introduced using alkylating agents like iodomethane () or thiol-disulfide exchange reactions .

Structural Diversity and Applications: Non-sulfonyl analogs (e.g., biphenyl derivatives in ) prioritize π-conjugation for optical applications, whereas sulfonyl/thio-functionalized compounds are geared toward bioactive molecule design .

Research Findings and Implications

  • Antimicrobial Potential: The structural similarity to copper (II)-complexed imidazole derivatives () implies that this compound could be explored for antimicrobial activity, particularly against Gram-positive bacteria and fungi .
  • SAR Insights : Electron-donating groups (e.g., -OCH₃) may modulate electronic properties of the imidazole ring, affecting redox behavior or interactions with biological targets .
  • Synthetic Challenges : The presence of both sulfonyl and thio groups necessitates careful optimization to avoid oxidation of the thioether to sulfone during synthesis .

Biological Activity

1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antifungal research. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-methoxyphenyl glyoxal with various reagents under controlled conditions. The structure features a sulfonyl group and a methylthio substituent, which are critical for its biological activity. The molecular formula is C12H13N2O3SC_{12}H_{13}N_2O_3S and it has been characterized using techniques such as NMR and mass spectrometry.

Anti-inflammatory Activity

Recent studies have indicated that imidazole derivatives, including this compound, exhibit promising anti-inflammatory properties. In vivo tests have shown that these compounds can reduce inflammation effectively while minimizing gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Anti-inflammatory Activity

CompoundDose (mg/kg)Inhibition (%)GI Irritation
This compound5075%Low
Reference NSAID5085%High

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits antifungal activity against various strains, with minimum inhibitory concentrations (MIC) reported as low as 12.5 µg/mL for certain fungal species . This suggests that the compound could be a viable candidate for antifungal therapies.

Table 2: Antifungal Activity Data

Fungal StrainMIC (µg/mL)Activity Level
Candida albicans12.5High
Aspergillus niger25Moderate
Cryptococcus neoformans50Low

The biological activity of this compound is attributed to its ability to modulate inflammatory pathways and inhibit fungal growth. The imidazole ring plays a crucial role in interacting with biological targets, including enzymes involved in inflammatory responses and fungal cell wall synthesis.

Case Studies

A notable case study involved the administration of this compound in a murine model of inflammation. The results indicated significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6, correlating with observed decreases in tissue swelling and pain .

Another study focused on its antifungal properties, where the compound was tested against clinical isolates of Candida species. The results highlighted its efficacy in disrupting fungal cell membrane integrity, leading to cell lysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((4-methoxyphenyl)sulfonyl)-2-(methylthio)-4,5-dihydro-1H-imidazole, and how can purity be ensured?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving sulfonylation of imidazole precursors. For example, the 4-methoxyphenylsulfonyl group is introduced using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH or Et3_3N in dry THF at 0–5°C). The methylthio group is added via nucleophilic substitution using methyl disulfide or methylthiolate .
  • Purity Control : Post-synthesis purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization. Structural confirmation requires 1^1H/13^{13}C NMR (to verify sulfonyl and thioether moieties) and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Key Techniques :

  • NMR : The sulfonyl group (SO2_2) deshields adjacent protons, appearing as a singlet near δ 7.6–7.8 ppm for the 4-methoxyphenyl ring. The methylthio group (S–CH3_3) shows a distinct triplet in 1^1H NMR (δ 2.1–2.3 ppm) and a carbon signal near δ 15–18 ppm in 13^{13}C NMR .
  • IR : Strong absorption bands at 1150–1250 cm1^{-1} (asymmetric S=O stretching) and 650–750 cm1^{-1} (C–S stretching) confirm sulfonyl and thioether functionalities .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of imidazole derivatives?

  • Root Causes : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity) or impurities in synthesized batches. For example, residual solvents like DMSO can artificially enhance cell permeability .
  • Mitigation :

  • Standardized Assays : Use established cell lines (e.g., HEK293 for receptor studies) with solvent controls.
  • Batch Consistency : Implement HPLC-UV (≥95% purity threshold) and LC-MS to detect trace impurities .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Approach :

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate sulfonyl electrophilicity. Similarly, substituting the methylthio group with bulkier thioethers (e.g., ethylthio) may enhance target selectivity .
  • Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition kinetics for COX-2 or 5-LOX) followed by in vivo models (e.g., murine inflammation assays) .

Q. What crystallographic insights exist for related imidazole derivatives, and how do they inform drug design?

  • Key Findings : X-ray crystallography of analogous compounds (e.g., 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole) reveals planar imidazole rings with dihedral angles <10° between the sulfonyl and aryl groups, suggesting conformational rigidity favorable for target binding .
  • Design Implications : Introduce steric hindrance (e.g., ortho-substituents on the phenyl ring) to stabilize bioactive conformations .

Methodological Challenges and Solutions

Q. How can solvent effects influence the compound’s reactivity in synthetic pathways?

  • Case Study : Polar aprotic solvents (e.g., DMF, DMSO) accelerate sulfonylation but may promote side reactions (e.g., sulfone overformation). Non-polar solvents (toluene) favor slower, controlled reactions.
  • Optimization : Use mixed solvents (e.g., THF/DCM) to balance reactivity and selectivity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) .

Q. What computational tools predict the compound’s metabolic stability?

  • Tools :

  • ADMET Prediction : SwissADME or ADMETLab to estimate CYP450 metabolism (focus on CYP3A4/2D6 interactions due to sulfonyl and thioether groups).
  • Docking Studies : AutoDock Vina to simulate binding to cytochrome P450 enzymes, identifying potential metabolic hotspots .

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